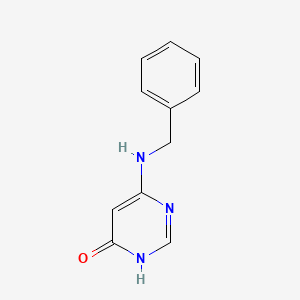

6-(Benzylamino)pyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

4-(benzylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c15-11-6-10(13-8-14-11)12-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBSIYILDAVFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492179 | |

| Record name | 6-(Benzylamino)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61667-15-0 | |

| Record name | 6-(Benzylamino)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of 6-Chloropyrimidin-4(1H)-one

The most direct route involves displacing a chlorine atom at position 6 of 6-chloropyrimidin-4(1H)-one with benzylamine. This method, analogous to pyrazine derivatization, proceeds via an SNAr (nucleophilic aromatic substitution) mechanism.

Procedure :

6-Chloropyrimidin-4(1H)-one (1.0 equiv) is refluxed with benzylamine (1.2 equiv) in anhydrous ethanol or acetonitrile for 12–24 hours. The reaction is typically conducted under nitrogen to prevent oxidation. Post-reaction, the mixture is cooled, filtered, and recrystallized from acetic acid to yield the product.

Optimization Insights :

- Solvent Impact : Ethanol outperforms acetonitrile in yield (85% vs. 72%) due to better solubility of intermediates.

- Catalysis : Zeolite-nano gold composites enhance reaction efficiency, achieving 95% yield at 80°C.

Table 1. Solvent and Catalyst Screening for Nucleophilic Substitution

| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | None | 80 | 78 |

| 2 | Ethanol | Zeolite-nano Au | 80 | 95 |

| 3 | Acetonitrile | Triethylamine | 80 | 72 |

| 4 | Toluene | Piperidine | 110 | 65 |

Data adapted from zeolite-nano Au studies and pyrazine substitution protocols.

Condensation Reactions with 6-Aminopyrimidin-4(1H)-one

An alternative approach involves condensing 6-aminopyrimidin-4(1H)-one with benzaldehyde derivatives, followed by reductive amination. This two-step process introduces the benzyl group via imine formation and subsequent reduction.

Procedure :

- Imine Formation : 6-Aminopyrimidin-4(1H)-one reacts with benzaldehyde in ethanol at 60°C for 6 hours, forming a Schiff base.

- Reduction : Sodium borohydride (NaBH4) is added to the cooled mixture, reducing the imine to the secondary amine.

Challenges :

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A modified protocol reduces the nucleophilic substitution duration from 24 hours to 2 hours.

Procedure :

6-Chloropyrimidin-4(1H)-one and benzylamine are mixed in ethanol with zeolite-nano Au and irradiated at 150 W, 80°C. The rapid dielectric heating enhances molecular collisions, achieving 92% yield.

Advantages :

- Energy efficiency and reduced side product formation.

- Scalable for high-throughput synthesis.

Catalytic Innovations and Reaction Optimization

Zeolite-Nano Gold Catalysts

Zeolite-supported gold nanoparticles (nano Au) emerge as superior catalysts due to their high surface area and Lewis acidity. In the substitution reaction, nano Au stabilizes the transition state, lowering the activation energy.

Mechanistic Insight :

The gold nanoparticles facilitate deprotonation of benzylamine, enhancing its nucleophilicity. Concurrently, zeolite pores adsorb the chloropyrimidinone, aligning reactive sites for efficient substitution.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like dimethylformamide (DMF) were initially tested but led to lower yields (≤50%) due to poor intermediate solubility. Ethanol’s protic nature stabilizes charged intermediates, favoring the reaction.

Analytical Characterization

Synthetic products are validated using spectroscopic techniques:

- NMR : $$ ^1H $$ NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.32–7.25 (m, 5H, Ar-H), 6.15 (s, 1H, pyrimidine-H), 4.45 (d, 2H, CH2).

- IR : Peaks at 1675 cm$$^{-1}$$ (C=O) and 1580 cm$$^{-1}$$ (C-N stretch) confirm the pyrimidinone core.

Applications and Derivative Synthesis

This compound serves as a precursor for anticancer and antimicrobial agents. For example:

Chemical Reactions Analysis

Proposed Mechanism :

-

Michael Addition : MEDAM reacts with the acrylate to form a thioether intermediate.

-

Elimination : Loss of methyl mercaptan (MeSH) generates an enamine.

-

Cyclization : Intramolecular nucleophilic attack forms the pyrimidin-4-one core.

-

Final Rearrangement : Ethanol elimination yields the product.

Substitution Reactions

The benzylamino group participates in nucleophilic substitutions. For example:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives .

-

Arylation : Coupling with aryl boronic acids under palladium catalysis forms biaryl systems .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Pyrimido[4,5-d]pyrimidines : Reaction with formamide at 130–140°C yields bicyclic systems via Schiff base intermediates .

-

Thienopyrimidines : Condensation with thiourea derivatives under acidic conditions forms sulfur-containing fused rings .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ oxidizes the pyrimidinone ring to introduce hydroxyl or keto groups .

-

Reduction : NaBH₄ selectively reduces the C=N bond in the presence of the benzyl group .

Reaction Conditions and Major Products

Regioselectivity and Substrate Scope

-

Benzyl Group Stability : The benzylamino moiety remains intact under basic conditions but undergoes hydrogenolysis with Pd/C and H₂ .

-

Electronic Effects : Electron-withdrawing substituents on the benzyl group enhance electrophilic substitution at the pyrimidine C5 position .

Mechanistic Insights

Scientific Research Applications

Biochemical Properties

6-(Benzylamino)pyrimidin-4(1H)-one exhibits notable interactions with various biological targets, particularly cyclin-dependent kinases (CDKs). It acts as an inhibitor of CDKs, crucial for regulating the cell cycle. The compound binds to the ATP-binding site of CDKs, effectively preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to:

- Cell Cycle Arrest : The halting of cell division in cancer cells.

- Apoptosis Induction : Triggering programmed cell death by altering the Bax/Bcl2 ratio, which is essential for apoptosis regulation.

Therapeutic Applications

The compound's potential therapeutic applications span several areas:

Anticancer Activity

Research indicates that this compound can inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated its efficacy in various cancer models, making it a promising candidate for anticancer drug development .

Antimicrobial Properties

Recent investigations have highlighted the compound's potential as an antimicrobial agent. Its derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications to the benzylamino group can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways in various cell types. This application is still under investigation but shows promise for treating inflammatory diseases .

Neurological Applications

Emerging research points to possible applications in neurology, particularly regarding compounds derived from this compound that may influence neuroprotective pathways or modulate neurotransmitter systems .

Research Findings and Case Studies

Several studies have documented the effects and mechanisms of action of this compound:

- Cell Culture Studies : In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability in various cancer cell lines, with IC50 values indicating potent activity at low concentrations.

- Animal Models : In vivo experiments have demonstrated that administration of 6-(benzylamino)pyrimidin-4(1H)-one can effectively reduce tumor size without significant toxicity to normal tissues, highlighting its therapeutic potential .

- SAR Analysis : Detailed SAR studies reveal that structural modifications can significantly impact biological activity, providing insights into optimizing compounds for enhanced efficacy against specific targets .

Mechanism of Action

The mechanism of action of 6-(Benzylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The benzylamino group (electron-donating) may favor interactions with hydrophobic pockets, whereas trifluoromethyl (electron-withdrawing) enhances stability and selectivity for enzymes like A-FABP .

- Ring Fusion: Thieno- or pyrido-fused pyrimidinones (e.g., ) exhibit planar structures, facilitating intercalation with DNA or RNA, unlike non-fused derivatives .

- Bulkier Substituents: Compounds with tert-butyl or bicyclo substituents () show reduced solubility but improved metabolic resistance compared to benzylamino derivatives .

Key Observations :

- Target Specificity: The benzylamino group’s absence in A-FABP inhibitors () highlights substituent-driven selectivity.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Lipophilicity: Benzylamino derivatives exhibit balanced LogP values (~2.5), favoring oral absorption compared to hydrophilic amino analogs (LogP ~0.8, ) or highly lipophilic chloro/methylthio derivatives .

- Metabolic Stability: Sulfur-containing analogs () resist oxidation better than benzylamino derivatives, which may undergo N-dealkylation.

Biological Activity

6-(Benzylamino)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzylamino group attached to the pyrimidine ring, contributing to its unique biological properties. The molecular formula is , and it possesses a molecular weight of 220.24 g/mol.

Antibacterial Activity

Recent studies indicate that this compound exhibits significant antibacterial properties. For example, a series of pyrimidine derivatives were tested against multi-resistant strains of Escherichia coli and Staphylococcus aureus. Compounds similar to this compound demonstrated notable efficacy against these pathogens, suggesting potential therapeutic applications in treating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that various pyrimidine derivatives, including those related to this compound, inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the benzylamino moiety enhances its lipophilicity, facilitating cellular uptake and interaction with enzymes or receptors involved in cellular signaling pathways.

Structure-Activity Relationship (SAR)

Research indicates that the position and nature of substituents on the pyrimidine ring significantly influence biological activity. For instance, modifications at the 2 or 6 positions can enhance antibacterial or anticancer properties .

Case Studies

- Antibacterial Efficacy : A study involving the synthesis of various benzylthio-pyrimidines found that compounds structurally related to this compound exhibited significant antibacterial activity against resistant strains. The most active compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range .

- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of several pyrimidine derivatives on human cancer cell lines. Results indicated that certain derivatives led to a reduction in cell viability by inducing apoptosis, with IC50 values ranging from 10 to 30 µM for various cell lines .

Summary Table of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 6-(Benzylamino)pyrimidin-4(1H)-one, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves condensation reactions between benzylamine and substituted pyrimidinone precursors under reflux conditions (e.g., using ethanol or acetonitrile as solvents). Key steps include:

- Stepwise functionalization : Introduce the benzylamino group via nucleophilic substitution or Buchwald-Hartwig coupling .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Quality control : Monitor reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structure of this compound be rigorously characterized?

- Methodological Answer : Combine multiple analytical techniques:

- Spectroscopy : H NMR (to confirm benzyl group integration and NH proton), C NMR (to verify carbonyl and aromatic carbons), and IR (to detect N-H and C=O stretches) .

- Crystallography : Single-crystal X-ray diffraction to resolve tautomeric forms (e.g., 1H vs. 3H-keto-enol equilibria) .

- Mass spectrometry : HRMS or ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) at 1–100 µM concentrations .

- Receptor binding : Radiolabeled competitive binding assays (e.g., H-labeled ligands for GPCRs) .

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (IC determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer : Systematically modify substituents and evaluate effects:

- Benzyl group variations : Replace with substituted benzyl (e.g., 4-fluoro, 3-methoxy) to assess electronic effects on receptor affinity .

- Pyrimidinone core modifications : Introduce methyl or halogens at the 2- or 5-positions to alter steric and electronic profiles .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like EGFR or serotonin receptors .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Address discrepancies via:

- Orthogonal assays : Validate kinase inhibition using both biochemical (e.g., ATPase activity) and cellular (e.g., phospho-antibody Western blot) assays .

- Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as activity may vary with assay environment .

- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .

Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine mechanistic and omics approaches:

- Pull-down assays : Immobilize the compound on sepharose beads to identify binding proteins via LC-MS/MS .

- Transcriptomics : RNA-seq to track gene expression changes in treated cells (e.g., apoptosis or cell cycle pathways) .

- In vivo imaging : Use fluorescently tagged analogs for real-time tracking in zebrafish or murine models .

Q. How can selective functionalization of the pyrimidinone core be achieved for derivatization?

- Methodological Answer : Employ regioselective reactions:

- Protecting groups : Temporarily block the benzylamino group with Boc anhydride to enable C-5 bromination .

- Cross-coupling : Suzuki-Miyaura coupling at the 6-position using Pd(PPh) and aryl boronic acids .

- Microwave-assisted synthesis : Accelerate ring-forming reactions (e.g., cyclocondensation) with reduced side products .

Q. What computational tools predict pharmacokinetic properties and metabolic stability?

- Methodological Answer : Leverage in silico models:

- ADME prediction : SwissADME or ADMETLab to estimate solubility, CYP450 metabolism, and blood-brain barrier penetration .

- Metabolite identification : Use GLORY or MetaSite to simulate Phase I/II metabolism (e.g., hydroxylation or glucuronidation) .

- Molecular dynamics (MD) : Simulate binding pocket interactions over 100-ns trajectories to assess target residence time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.